2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with trimethyl groups and a phenylpiperazine moiety, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride.
Introduction of the Piperazine Moiety: The acid chloride is then reacted with 1-(3-aminopropyl)-4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets:
Receptor Binding: The phenylpiperazine moiety allows the compound to bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The benzamide core can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-phenylaniline
- 2,4,6-trimethyl-1,3-phenylenediamine
Uniqueness
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-18-16-19(2)22(20(3)17-18)23(27)24-10-7-11-25-12-14-26(15-13-25)21-8-5-4-6-9-21/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOVMFGNZKEQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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